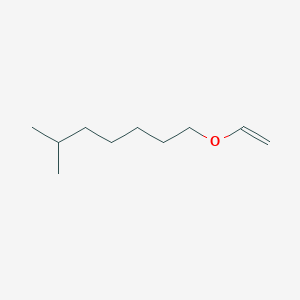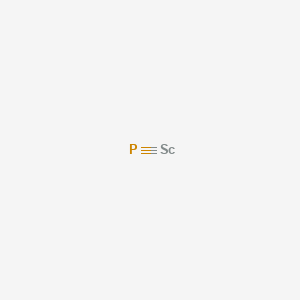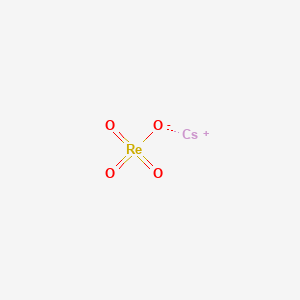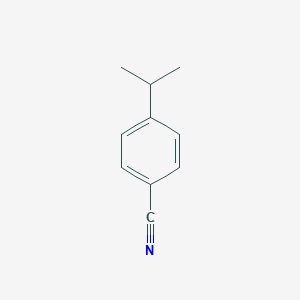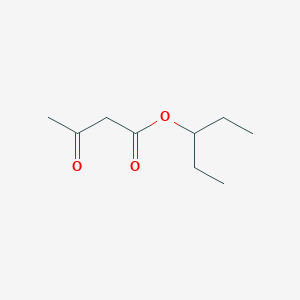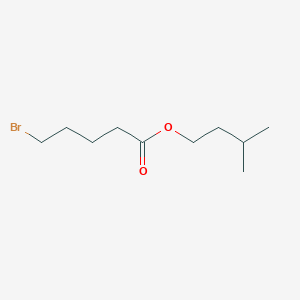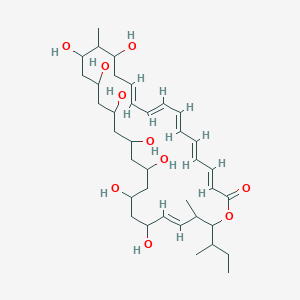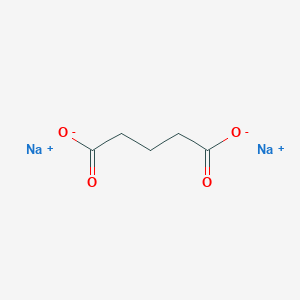
Dinatriumglutarat
Übersicht
Beschreibung
Disodium glutarate, also known as sodium glutarate, is a compound with the molecular formula C5H6Na2O4 . It is a salt of glutaric acid, which is an alpha, omega-dicarboxylic acid and a dicarboxylic fatty acid .
Synthesis Analysis
Disodium glutarate can be produced through various biosynthetic pathways. One such pathway involves the engineering of a lysine-overproducing E. coli strain, which can achieve high levels of glutarate production from glucose . Another pathway involves the use of native lysine catabolic machinery for glutarate biosynthesis .Molecular Structure Analysis
The molecular structure of disodium glutarate consists of two sodium ions (Na+) and a glutarate ion (C5H4O4^2-) . The InChI representation of the molecule isInChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 . Physical And Chemical Properties Analysis
Disodium glutarate has a molecular weight of 176.08 g/mol . It has zero hydrogen bond donors and four hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Dinatriumglutarat wird in verschiedenen chemischen Syntheseprozessen verwendet . Es wird häufig als Reagenz bei der Synthese anderer chemischer Verbindungen verwendet .
Biologische Forschung
In der biologischen Forschung wurde this compound in Studien zur Stickstofffixierung eingesetzt . Zum Beispiel wurde es in Experimenten verwendet, die die Deletion des l-Glutamatdehydrogenase-Gens beinhalteten, das für die Stickstofffixierung entscheidend ist .
Wirkmechanismus
Target of Action
Disodium glutarate, also known as α-Ketoglutarate (2-Oxoglutarate), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes directly contribute to the formation of α-Ketoglutarate .
Mode of Action
Disodium glutarate interacts with its targets to mediate various biological processes. For instance, it inhibits α-ketoglutarate-dependent dioxygenases . It also reduces the activity of the pyruvate dehydrogenase complex, enhancing glycolysis .
Biochemical Pathways
Disodium glutarate plays a central role in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It’s also involved in the glutamine metabolic pathway , which has taken a special place in metabolomics research in recent years .
Result of Action
The action of disodium glutarate leads to various molecular and cellular effects. For instance, it increases memory T cells as well as T cell cytotoxicity and reduces tumor growth . It also enhances the cytotoxic properties of T cells while overcoming T cell exhaustion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of disodium glutarate. For instance, fluctuations in oxygen and nutrients can force cells to modulate mitochondrial function, which can affect the action of disodium glutarate . Moreover, environmental pressures might lead to modifications in TCA metabolic fluxes and metabolite levels, potentially influencing the action of disodium glutarate .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Disodium glutarate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is stable in aqueous solutions. The main limitation of Disodium glutarate is its weak acidity, which makes it unsuitable for use in certain reactions. Additionally, Disodium glutarate is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of Disodium glutarate in scientific research. It could be used in the synthesis of new drugs, polymers, and other materials. It could also be used to modify the properties of existing molecules for various applications. Additionally, Disodium glutarate could be used to study the biochemical and physiological effects of various compounds. Finally, Disodium glutarate could be used to develop new methods for the synthesis of organic compounds.
Biochemische Analyse
Biochemical Properties
Disodium glutarate participates in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . Disodium glutarate is also known to interact with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .
Cellular Effects
Disodium glutarate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in T cells, glutarate levels increase during activation, influencing T cell cytotoxicity and reducing tumor growth .
Molecular Mechanism
At the molecular level, disodium glutarate exerts its effects through several mechanisms. It inhibits α-ketoglutarate-dependent dioxygenases and influences the activity of the pyruvate dehydrogenase complex . These interactions can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium glutarate can change over time. Studies have shown that glutarate levels increase substantially upon T cell activation
Metabolic Pathways
Disodium glutarate is involved in several metabolic pathways. It is an intermediate of the tricarboxylic acid (TCA) cycle . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases .
Eigenschaften
IUPAC Name |
disodium;pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYLZOBWIAUPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-94-1 (Parent) | |
| Record name | Disodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889613 | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-83-0, 32224-61-6 | |
| Record name | Disodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


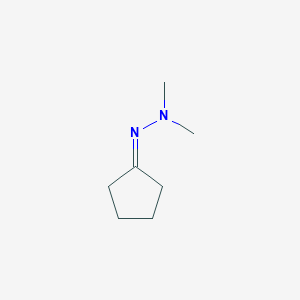
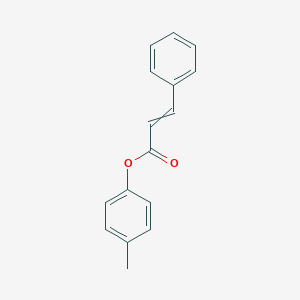

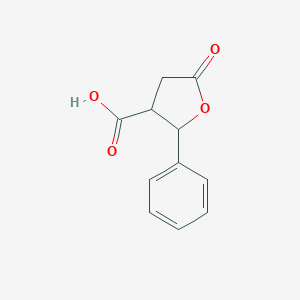
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
